An In-depth Technical Guide to the Natural Sources and Synthesis of O,N-Dimethylviridicatin
An In-depth Technical Guide to the Natural Sources and Synthesis of O,N-Dimethylviridicatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O,N-Dimethylviridicatin is a derivative of the fungal alkaloid viridicatin. This technical guide provides a comprehensive overview of the natural sources of the precursor compound, viridicatin, its isolation, and the subsequent chemical synthesis of O,N-Dimethylviridicatin. While O,N-Dimethylviridicatin itself is not a known naturally occurring compound, its parent molecule, viridicatin, is produced by several species of the fungal genus Penicillium. This document details the fungal sources, quantitative production, and experimental protocols for the isolation of viridicatin. Furthermore, a method for the chemical synthesis of O,N-Dimethylviridicatin is described. Potential biological activities of viridicatin-related compounds are discussed in the context of relevant signaling pathways, providing a basis for further research and drug development.
Natural Sources of the Precursor, Viridicatin
Viridicatin is a quinoline alkaloid produced by a variety of fungi, primarily within the genus Penicillium. It is not produced by O,N-Dimethylviridicatin, which is a synthetic derivative.
Fungal Producers of Viridicatin
Several species of Penicillium have been identified as producers of viridicatin. These include:
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Penicillium viridicatum[1]
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Penicillium crustosum[2]
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Penicillium puberulum[2]
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Penicillium palitans[4]
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Penicillium olivino-viride[4]
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Penicillium martensii[4]
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Penicillium granulatum[4]
Quantitative Production of Viridicatin
The yield of viridicatin from fungal cultures can vary depending on the species and culture conditions. The following table summarizes available quantitative data.
| Fungal Species | Substrate/Medium | Yield of Viridicatin | Reference |
| Penicillium crustosum | Bran Culture | ~0.005% of dry matter | [2] |
| Penicillium cyclopium | Emerged Grown Cultures | Not explicitly quantified in the provided text, but a method for determination was developed. | [3] |
Experimental Protocols
Isolation and Purification of Viridicatin from Penicillium crustosum
This protocol is based on the methodology described for the isolation of viridicatin from Penicillium crustosum.[2]
1. Fermentation:
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Cultivate Penicillium crustosum on a solid bran substrate.
2. Extraction:
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Dry the bran culture at 80°C.
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Immerse the dried culture in approximately eight volumes of 50% methanol.
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Concentrate the supernatant under reduced pressure to a smaller volume.
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Adjust the pH of the concentrated solution to 2.5 with hydrochloric acid.
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Extract the acidified solution with ethyl acetate.
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Evaporate the ethyl acetate extract to a syrup in vacuo.
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Dissolve the syrup in a small volume of water and extract repeatedly with ether.
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Combine the ether extracts and dry over anhydrous sodium sulfate.
3. Purification:
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Evaporate the ether to dryness.
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Dissolve the residue in chloroform.
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Filter to remove any insoluble precipitate.
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Concentrate the chloroform solution and apply it to a silicic acid column.
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Elute the column with chloroform.
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Collect fractions that are positive in ferric chloride and Folin tests.
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Concentrate the positive fractions to obtain crude crystals of viridicatin.
4. Recrystallization:
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Recrystallize the crude viridicatin from ethanol or chloroform to obtain pure crystals.
Synthesis of O,N-Dimethylviridicatin from Viridicatin
O,N-Dimethylviridicatin can be synthesized from viridicatin by methylation.
Proposed Protocol:
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Starting Material: Purified viridicatin.
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Reagent: Methyl iodide.
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Procedure: Treat a solution of viridicatin with methyl iodide. The reaction conditions (solvent, temperature, and reaction time) would need to be optimized for maximal yield of the O,N-dimethylated product.
Biosynthesis of Viridicatin
The biosynthesis of viridicatin in fungi involves a complex pathway starting from anthranilic acid and amino acids. The quinolone scaffold of viridicatin is formed through the transformation of a bicyclic cyclopeptin intermediate. This process involves a non-heme dioxygenase and a hemocyanin-like protein that catalyzes a ring contraction to form the viridicatin structure.[5]
Potential Biological Activity and Signaling Pathways
While specific biological activities of O,N-Dimethylviridicatin are not extensively documented, the parent compound, viridicatin, and other alkaloids exhibit a range of biological effects, including antimicrobial and cytotoxic activities.[2][6][7] These activities are often mediated through interference with key cellular signaling pathways such as the NF-κB and apoptosis pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Many natural products exert their effects by modulating this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by viridicatin analogs.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. The process is tightly regulated by a complex network of signaling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vernodalin Triggers ROS-Mediated Apoptosis in TPC-1 Human Papillary Thyroid Cancer Cells via Suppression of the MAPKs Signaling Pathway - Yang - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
- 5. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Figure 1. Structure of O,N-Dimethylviridicatin with atom numbering for NMR assignments.
